molecular formula C23H17NO3S B11503667 N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11503667
M. Wt: 387.5 g/mol
InChI Key: VAJLACHAZIWAEF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a methylphenyl group, a methylsulfanyl group, and a dioxo-dihydroanthracene carboxamide core

Preparation Methods

The synthesis of N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene with appropriate acyl chlorides.

    Introduction of the methylsulfanyl group: This step may involve the use of thiols and suitable catalysts to introduce the methylsulfanyl group.

    Attachment of the 3-methylphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with amines to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the anthracene core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Catalysts: Palladium on carbon, platinum oxide

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as optoelectronic devices and polymers.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-methylphenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents on the aromatic rings.

    This compound: Differing in the position of the methylsulfanyl group.

    This compound: Variations in the anthracene core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3-methylphenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C23H17NO3S/c1-13-6-5-7-14(12-13)24-23(27)18-11-10-17-19(22(18)28-2)21(26)16-9-4-3-8-15(16)20(17)25/h3-12H,1-2H3,(H,24,27)

InChI Key

VAJLACHAZIWAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC

Origin of Product

United States

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